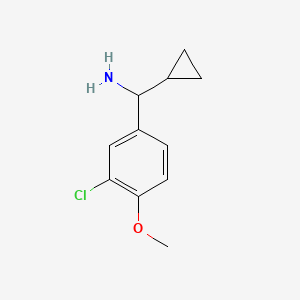

(3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine

描述

(3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine is a substituted methanamine derivative featuring a cyclopropyl group and a 3-chloro-4-methoxyphenyl moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of phosphodiesterase (PDE) inhibitors and other bioactive molecules. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring, which influence its electronic properties and binding affinity to biological targets .

属性

IUPAC Name |

(3-chloro-4-methoxyphenyl)-cyclopropylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-14-10-5-4-8(6-9(10)12)11(13)7-2-3-7/h4-7,11H,2-3,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKUEGZZRRTLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2CC2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium borohydride may be used to facilitate the reduction process.

Industrial Production Methods

On an industrial scale, the production of (3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product quality.

化学反应分析

Types of Reactions

(3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

(3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

相似化合物的比较

Structural Analogues with Aromatic Ring Modifications

Key Insights :

- Substituent Effects: The 4-methoxy group enhances solubility and hydrogen-bonding capacity compared to non-methoxy analogues .

- Halogen Impact: Chlorine (vs.

Cyclopropane-Containing Methanamines in Drug Discovery

Key Insights :

Physicochemical and Pharmacokinetic Properties

生物活性

(3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine

- CAS Number : 535926-55-7

This compound features a chlorinated and methoxylated phenyl ring attached to a cyclopropyl group, which may influence its biological interactions and pharmacological properties.

The biological activity of (3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine is primarily attributed to its ability to interact with specific biomolecular targets. Research indicates that it may modulate enzyme or receptor activity, leading to various downstream effects. The precise molecular targets remain under investigation, but preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenyl cyclopropylamines have demonstrated moderate to good activity against various bacterial strains, including:

-

Gram-positive bacteria :

- Bacillus subtilis (MIC: 4.69–22.9 µM)

- Staphylococcus aureus (MIC: 5.64–77.38 µM)

-

Gram-negative bacteria :

- Escherichia coli (MIC: 2.33–156.47 µM)

- Pseudomonas aeruginosa (MIC: 13.40–137.43 µM)

These findings suggest that (3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine could possess similar antimicrobial effects, warranting further investigation into its efficacy against specific pathogens .

Antifungal Activity

In addition to antibacterial properties, compounds in this class have shown antifungal activity against strains such as Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds ranged from 16.69 to 78.23 µM, indicating a potential for therapeutic applications in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine. Studies have indicated that modifications to the phenyl ring can significantly affect potency and selectivity:

| Substituent | Activity Level | Notes |

|---|---|---|

| Chlorine | Moderate | Enhances binding affinity to target receptors |

| Methoxy | High | Improves solubility and bioavailability |

| Cyclopropyl | Variable | Influences steric hindrance and receptor interaction |

This table summarizes how different substituents can modulate the compound's biological properties, emphasizing the importance of structural modifications in drug design .

Case Studies and Research Findings

- Dopaminergic Activity : Preliminary studies have suggested that similar cyclopropylamines may act as dopamine receptor antagonists/partial agonists, potentially making them candidates for treating neurological disorders .

- Antimicrobial Screening : A recent study screened various derivatives for antimicrobial activity, revealing that compounds with a similar scaffold exhibited promising results against both bacterial and fungal strains, highlighting the need for further exploration of (3-Chloro-4-methoxyphenyl)(cyclopropyl)methanamine in this context .

- Pharmacokinetics : Research into the pharmacokinetic profiles of related compounds indicates that structural features like the cyclopropyl moiety may enhance blood-brain barrier permeability, suggesting potential CNS applications .

常见问题

Q. Key Considerations :

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate intermediates.

- Yields for fluorinated derivatives in such pathways are reported at 22–29%, indicating room for optimization .

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm structural integrity in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals include the cyclopropyl protons (δ 0.5–1.5 ppm) and methoxy group (δ ~3.8 ppm) .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- Elemental Analysis : Verify molecular formula (C₁₀H₁₃ClNO) and rule out residual solvents .

Q. Data Contradictions :

- CAS numbers differ between the free base (115514-77-7) and hydrochloride salt (41965-95-1), necessitating clarity in reporting .

Advanced: How can researchers address low yields in Suzuki coupling steps during synthesis?

Answer:

Low yields (e.g., 22–29% in fluorinated analogs) may stem from:

- Catalyst Degradation : Use freshly prepared Pd(PPh₃)₄ and degassed solvents to prevent oxidation .

- Steric Hindrance : Optimize ligand choice (e.g., bulky phosphines) to enhance cross-coupling efficiency.

- Temperature Control : Conduct reactions under reflux (80–100°C) with microwave assistance to accelerate kinetics .

Q. Troubleshooting :

- Monitor reaction progress via TLC or LC-MS.

- Screen alternative boron reagents (e.g., cyclopropylboronic acid pinacol ester) for improved stability .

Basic: What are the stability and storage requirements for this compound?

Answer:

Q. Safety Note :

- Decomposition may release hazardous gases (e.g., HCl, CO); use fume hoods and monitor storage conditions .

Advanced: How does structural modification of the cyclopropyl group impact biological activity?

Answer:

- Electron-Withdrawing Groups : Fluorination at the cyclopropyl ring (e.g., trifluoromethyl derivatives) enhances metabolic stability in PET neuroimaging probes .

- Steric Effects : Bulky substituents on the cyclopropane ring may reduce binding affinity to enzymes like PDE5, as shown in fluorinated quinoline analogs .

Q. Methodological Approach :

- Compare IC₅₀ values of analogs using enzyme inhibition assays.

- Conduct molecular docking studies to map steric/electronic interactions .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators (NIOSH-approved) if aerosolization occurs .

- Ventilation : Work in a fume hood with ≥6 air changes/hour .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Note : No acute toxicity data is available; assume precautionary measures for amine handling .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., boiling points)?

Answer:

Q. Example :

- One study reports a boiling point of 263.5°C at 760 mmHg, while others omit this data. Verify via differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。